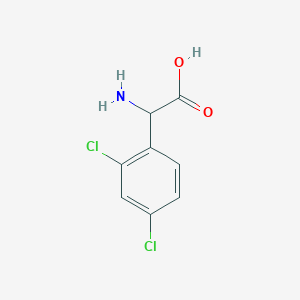

Ácido 2-amino-2-(2,4-diclorofenil)acético

Descripción general

Descripción

2-amino-2-(2,4-dichlorophenyl)acetic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions, and an amino group is attached to the alpha carbon

Aplicaciones Científicas De Investigación

2-amino-2-(2,4-dichlorophenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of various chemical products, including agrochemicals and dyes.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of investigation for this compound.

Mode of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . They interact with their targets and cause changes that result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to influence a wide range of biochemical pathways . These compounds can affect the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have diverse biological activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with glycine in the presence of a base, followed by acidification to yield the desired product. Another method involves the reduction of 2,4-dichlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst, followed by hydrolysis to obtain the final compound .

Industrial Production Methods

Industrial production of 2-amino-2-(2,4-dichlorophenyl)acetic acid typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-2-(2,4-dichlorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenylacetic acid derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-amino-2-(2,6-dichlorophenyl)acetic acid: Similar structure but with chlorine atoms at the 2 and 6 positions.

2-amino-2-(3,4-dichlorophenyl)acetic acid: Chlorine atoms at the 3 and 4 positions.

2-amino-2-(2,4-difluorophenyl)acetic acid: Fluorine atoms instead of chlorine at the 2 and 4 positions.

Uniqueness

2-amino-2-(2,4-dichlorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 4 positions can enhance its lipophilicity and ability to interact with hydrophobic regions in biological molecules, potentially leading to distinct pharmacological properties .

Actividad Biológica

2-Amino-2-(2,4-dichlorophenyl)acetic acid (often referred to as 2,4-DCA) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is notable for its structural similarity to other bioactive compounds and its implications in various therapeutic areas, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The chemical formula for 2-amino-2-(2,4-dichlorophenyl)acetic acid is CHClNO. The presence of the dichlorophenyl group significantly influences its biological activity by enhancing lipophilicity and altering receptor binding characteristics.

1. Anti-inflammatory Activity

Research has indicated that 2,4-DCA exhibits promising anti-inflammatory properties. A study conducted through molecular docking simulations suggested that this compound interacts effectively with the COX-2 enzyme, a key target in inflammation pathways. The binding affinity of 2,4-DCA was found to be superior to that of 2-(2,4-dichlorophenoxy)acetic acid, demonstrating its potential as a more effective anti-inflammatory agent .

Table 1: Binding Affinities of Selected Compounds with COX-2

| Compound Name | Binding Energy (kcal/mol) |

|---|---|

| 2-amino-2-(2,4-dichlorophenyl)acetic acid | -10.4 |

| 2-(2,4-dichlorophenoxy)acetic acid | -6.7 |

2. Anticancer Activity

The anticancer potential of 2,4-DCA has been explored in various studies. It has been reported to induce apoptosis in cancer cell lines by modulating specific signaling pathways related to cell growth and survival. For instance, derivatives of thiourea that include the 2,4-DCA structure have shown significant cytotoxic effects against breast cancer cells with IC values as low as 1.50 µM .

3. Antibacterial Activity

Preliminary investigations into the antibacterial properties of 2,4-DCA have shown it to be effective against several bacterial strains. The minimum inhibitory concentration (MIC) against pathogens like E. faecalis and P. aeruginosa was reported to be comparable to standard antibiotics .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study evaluating the anti-inflammatory effects of 2,4-DCA on induced paw edema in mice, significant reductions in swelling were observed when treated with varying doses of the compound compared to a control group receiving no treatment. Histological analysis revealed decreased inflammatory cell infiltration in treated tissues.

Case Study 2: Anticancer Mechanism

A study focused on human leukemia cell lines treated with 2,4-DCA showed that the compound inhibited cell proliferation and induced apoptosis through activation of caspase pathways. Flow cytometry analysis indicated a marked increase in cells arrested at the S phase of the cell cycle, suggesting a mechanism of action that disrupts normal cellular division .

Propiedades

IUPAC Name |

2-amino-2-(2,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUSXKBQYIPZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378231 | |

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299169-13-4 | |

| Record name | 2-amino-2-(2,4-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.